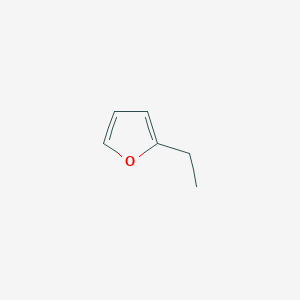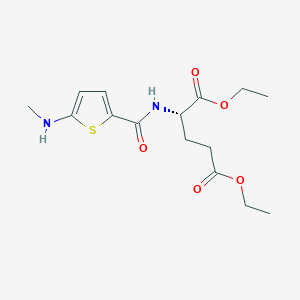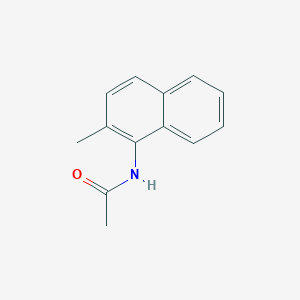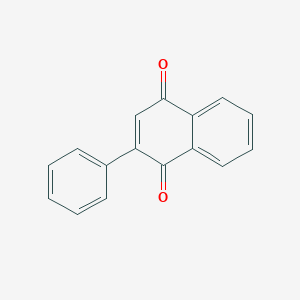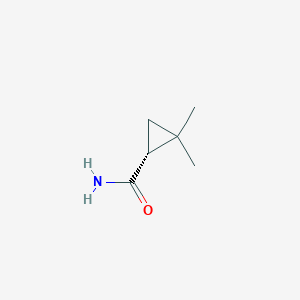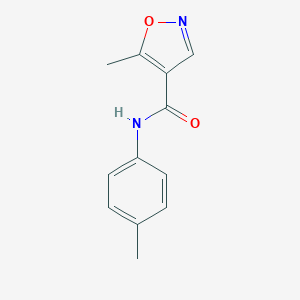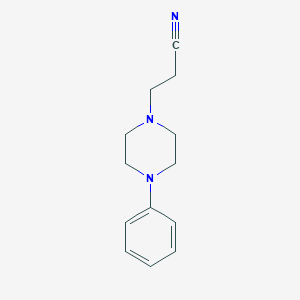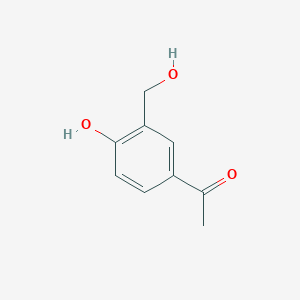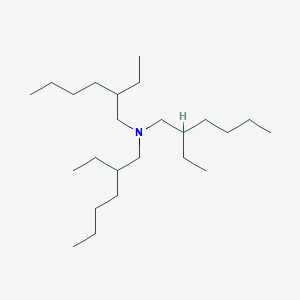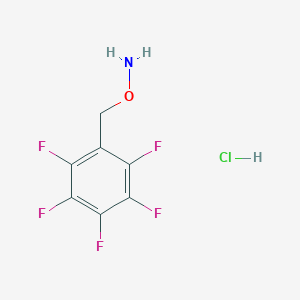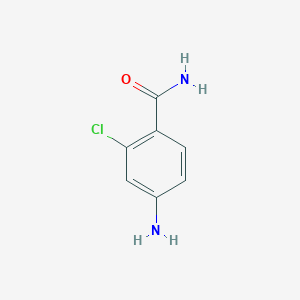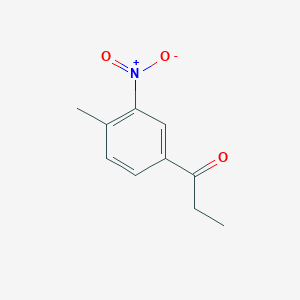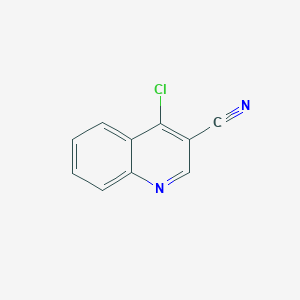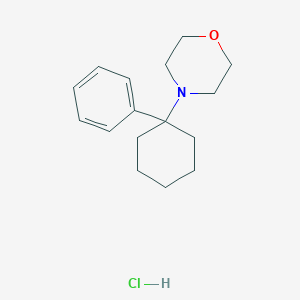
1-(1-Phenylcyclohexyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylcyclohexyl)morpholine hydrochloride, also known as PCMoH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has a similar chemical structure. PCMoH has been studied extensively in scientific research for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of approved medical use, it is classified as a Schedule I controlled substance in the United States.
作用機序
The exact mechanism of action of 1-(1-Phenylcyclohexyl)morpholine hydrochloride is not fully understood. However, it is believed to act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(1-Phenylcyclohexyl)morpholine hydrochloride may disrupt normal brain function and lead to the hallucinogenic effects observed in studies.
生化学的および生理学的効果
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. These effects suggest that 1-(1-Phenylcyclohexyl)morpholine hydrochloride may have potential as a therapeutic agent for conditions such as depression and anxiety.
実験室実験の利点と制限
1-(1-Phenylcyclohexyl)morpholine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it has a longer duration of action than PCP, which allows for longer experiments. It is also less potent than PCP, which may make it easier to work with in the lab. However, one limitation is that it is a controlled substance, which makes it difficult to obtain and work with legally. Additionally, its potential for abuse and lack of approved medical use may make it less attractive for some researchers.
将来の方向性
There are several future directions for research on 1-(1-Phenylcyclohexyl)morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for conditions such as depression and anxiety. Further studies are needed to determine its safety and efficacy for these uses. Another area of interest is its mechanism of action, which is not fully understood. More research is needed to determine how it interacts with the NMDA receptor and other neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of 1-(1-Phenylcyclohexyl)morpholine hydrochloride use, both in humans and animals. This information will be important for determining its potential as a therapeutic agent and for understanding its potential for abuse.
合成法
The synthesis of 1-(1-Phenylcyclohexyl)morpholine hydrochloride involves the reaction of 1-phenylcyclohexanone with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been studied for its potential use as a psychoactive drug. It has been shown to have similar effects to PCP, including hallucinations, dissociation, and euphoria. However, it has also been found to have unique properties that make it a promising candidate for further research. For example, it has a longer duration of action than PCP and is less potent, which may make it safer for use in humans.
特性
CAS番号 |
1934-49-2 |
|---|---|
製品名 |
1-(1-Phenylcyclohexyl)morpholine hydrochloride |
分子式 |
C16H24ClNO |
分子量 |
281.82 g/mol |
IUPAC名 |
4-(1-phenylcyclohexyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
InChIキー |
RTARNXZLDAUNOX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
ピクトグラム |
Irritant |
関連するCAS |
2201-40-3 (Parent) |
同義語 |
4-(1-Phenylcyclohexyl)morpholine Hydrochloride; 1-(1-Phenylcyclohexyl)morpholine Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
